molecular formula C13H11FN4OS B15099993 5-[(4-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine

5-[(4-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine

Cat. No.: B15099993
M. Wt: 290.32 g/mol
InChI Key: OXRLNSKXRZDPLF-UHFFFAOYSA-N
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Description

The compound 5-[(4-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine features a 1,2,4-triazole core substituted at positions 3 and 5 with a 2-furyl group and a (4-fluorophenyl)methylthio moiety, respectively, and an amine group at position 2. The 1,2,4-triazole scaffold is well-documented for its pharmacological versatility, including antimicrobial, antifungal, and anti-inflammatory activities . The fluorophenyl group enhances lipophilicity and metabolic stability, while the furyl moiety may contribute to π-π interactions or hydrogen bonding in biological targets .

Properties

Molecular Formula

C13H11FN4OS

Molecular Weight

290.32 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C13H11FN4OS/c14-10-5-3-9(4-6-10)8-20-13-17-16-12(18(13)15)11-2-1-7-19-11/h1-7H,8,15H2

InChI Key

OXRLNSKXRZDPLF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of 5-[(4-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 4-fluorobenzyl chloride with 3-(2-furyl)-1,2,4-triazole-4-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

5-[(4-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Scientific Research Applications

5-[(4-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit the activity of certain enzymes or interfere with the binding of ligands to receptors, leading to its observed biological effects. The exact molecular pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural comparisons with analogous 1,2,4-triazole derivatives are summarized below:

Compound Name Substituents Key Structural Differences Biological Activity (Reported or Hypothesized) References
Target Compound 3-(2-furyl), 5-[(4-fluorophenyl)methylthio], 4-amine Furyl and fluorophenylmethylthio groups Hypothesized antimicrobial/antifungal
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione 4-(2,4-difluorophenyl), 5-(phenylsulfonyl)phenyl, 3-thione Sulfonyl group, thione instead of amine Not reported
5-(4-Fluorophenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine 3-(3-methoxyphenyl)methylthio, 5-(4-fluorophenyl) Methoxyphenyl vs. furyl Antibiotic (analog-based inference)
5-(2-Fluorophenyl)-4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol 5-(2-fluorophenyl), 4-(5-methylfuran-2-yl)methylideneamino, 3-thiol Methylfuran substituent, thiol group Unknown (structural similarity to antifungal agents)
4-Amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives Pyrazole-linked 3-fluorophenyl, thiol group Pyrazole-triazole hybrid Preliminary antimicrobial screening
Key Observations:

Substituent Diversity : The target compound’s 2-furyl group distinguishes it from analogs with phenyl, methoxyphenyl, or pyrazole substituents. The furyl ring may enhance solubility or target selectivity due to its electron-rich nature .

Functional Groups : Replacing the thione (e.g., ) or thiol () groups with an amine in the target compound could alter hydrogen-bonding capacity and pharmacokinetics .

Biological Activity

5-[(4-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antiproliferative, and anti-inflammatory effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C12H10FN3OS
  • Molecular Weight: 259.29 g/mol

Its structure includes a triazole ring, a furyl group, and a fluorophenyl moiety, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various 1,2,4-triazole derivatives, it was found that modifications in the substituents on the triazole ring influenced the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Triazole Derivatives

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AModerateWeak
Compound BStrongModerate
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is still being evaluated.

Antiproliferative Effects

The antiproliferative activity of this compound was assessed in vitro using peripheral blood mononuclear cells (PBMCs). The results demonstrated that at certain concentrations, the compound significantly inhibited cell proliferation. This effect was measured alongside cytokine release assays.

Table 2: Cytokine Release Inhibition by Triazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound A5040
Compound B6030
This compoundTBDTBD

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated PBMC cultures. The highest doses tested resulted in a notable decrease in cytokine levels compared to controls.

Case Studies and Research Findings

A recent study evaluated several derivatives of triazoles for their biological activities. Compounds with similar structures to this compound were tested for their effects on cytokine release and overall cell viability. The findings suggested that structural modifications could enhance or diminish biological activity.

Key Findings:

  • Cytokine Modulation: Compounds exhibited varying degrees of TNF-α inhibition.
  • Cell Viability: Most derivatives showed low toxicity at concentrations below 100 µg/mL.
  • Structure-Activity Relationship: The presence of specific substituents influenced both antimicrobial and antiproliferative activities.

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